molecular formula C20H14ClFN4O3 B2767912 3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207024-19-8

3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2767912
CAS No.: 1207024-19-8
M. Wt: 412.81
InChI Key: LQDGGIHWUBNXKV-UHFFFAOYSA-N
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Description

3-Allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule belonging to the quinazoline-2,4(1H,3H)-dione family, a scaffold recognized for its diverse pharmacological potential in scientific research . This compound features a 3-allyl substituent and a 1,2,4-oxadiazole ring linked to a 4-chloro-3-fluorophenyl group, a structural motif designed to enhance its bioactivity and selectivity. Quinazoline-2,4-dione derivatives have been extensively investigated as fluoroquinolone-like inhibitors, with studies showing they can effectively target bacterial DNA gyrase and topoisomerase IV, key enzymes for bacterial DNA replication . This mechanism is of significant interest for developing new antimicrobial agents to address the growing problem of bacterial resistance . Furthermore, hybrid molecules incorporating the quinazoline-dione core with other heterocyclic systems, such as 1,2,4-triazolo-thiadiazines, have demonstrated potent anticancer activity in vitro, including inhibition of the Epidermal Growth Factor Receptor (EGFR), a validated target in oncology . The structural design of this compound makes it a valuable candidate for researchers exploring new chemical entities in areas including antibacterial and anticancer drug discovery, enzymology, and structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O3/c1-2-9-25-19(27)13-5-3-4-6-16(13)26(20(25)28)11-17-23-18(24-29-17)12-7-8-14(21)15(22)10-12/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDGGIHWUBNXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS No. 1207024-19-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20H14ClFN4O3C_{20}H_{14}ClFN_{4}O_{3}, with a molecular weight of 412.8 g/mol. Its structure features a quinazoline core fused with an oxadiazole moiety, which is known for contributing to diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing quinazoline and oxadiazole structures exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Quinazoline derivatives have been shown to possess significant antibacterial and antifungal properties. For example, studies have demonstrated that derivatives with oxadiazole groups can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Quinazoline derivatives are recognized for their anticancer potential. The presence of the oxadiazole group may enhance this activity by interacting with cellular pathways involved in cancer progression .

Specific Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity of various quinazoline derivatives against both gram-positive and gram-negative bacteria using the broth microdilution method. The results indicated that certain derivatives exhibited potent antimicrobial effects, particularly those with halogen substitutions .
  • Anticancer Screening :
    • In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cell survival .

Data Tables

Here is a summary table highlighting key findings from various studies on the biological activities associated with similar compounds:

Biological ActivityCompound StructureActivity ObservedReference
AntibacterialQuinazoline + OxadiazoleInhibition of S. aureus, E. coli
AntifungalQuinazoline DerivativeEffective against Candida albicans
AnticancerQuinazoline + OxadiazoleInduction of apoptosis in cancer cells

The biological mechanisms underlying the activity of this compound are thought to involve:

  • Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Disruption : By interfering with cell cycle regulation, these compounds can induce cell death in rapidly dividing cells.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound retains the quinazoline-2,4-dione core, similar to quinconazole and fluquinconazole, but replaces the triazole group with a 1,2,4-oxadiazole ring. The 4-chloro-3-fluorophenyl substituent introduces ortho-fluorine, which may enhance lipophilicity and membrane penetration compared to quinconazole’s 2,4-dichlorophenyl group .

Biological Activity Implications: Triazole-containing quinazolinones (e.g., quinconazole) inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . The oxadiazole variant may target similar pathways but with distinct binding kinetics due to altered electronic properties.

Physicochemical Properties :

  • The target compound’s molecular weight (~438.3 g/mol) exceeds that of commercial fungicides, which may limit bioavailability. However, the oxadiazole and fluorine groups could improve solubility relative to purely hydrocarbon analogs.

Research Findings and Hypotheses

  • Synthetic Feasibility : The oxadiazole ring is synthetically accessible via cyclization reactions between amidoximes and carboxylic acid derivatives, as demonstrated in oxadiazole building blocks like 2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride .
  • Agrochemical Potential: Structural alignment with quinconazole suggests possible antifungal activity, though substitution of triazole with oxadiazole may shift the mode of action or spectrum of activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-allyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives with urea or isocyanates under reflux in acetic acid .
  • Step 2 : Introduction of the allyl group at the N3 position using allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Step 3 : Coupling of the oxadiazole moiety via a nucleophilic substitution or Huisgen cycloaddition. For example, reaction of 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde with the quinazoline intermediate under acidic conditions .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMSO for solubility) and temperature to improve yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the quinazoline, oxadiazole, and substituents (e.g., allyl and fluorophenyl groups). Key signals: ~7.5–8.5 ppm (aromatic protons), 5.0–5.5 ppm (allyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected ~450–470 g/mol) .
  • Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥95% purity. Detect impurities using UV at 254 nm .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Use IC₅₀ values to assess potency relative to doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. Measure inhibition constants (Kᵢ) to quantify target affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or quinazoline rings) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations (e.g., replacing 4-chloro-3-fluorophenyl with other halogens or electron-withdrawing groups). Compare bioactivity data to identify critical substituents:
  • Example : A bromine substituent (as in ) may enhance lipophilicity and membrane permeability, increasing anticancer activity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins. Validate with mutagenesis assays .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic Profiling :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Low solubility may explain poor bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of allyl group) .
  • Formulation Optimization : Develop nanoemulsions or liposomes to enhance delivery. Characterize particle size (DLS) and encapsulation efficiency .

Q. How can the mechanism of action be elucidated for this compound, particularly regarding kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Identify targets with >50% inhibition at 1 µM .
  • Cellular Pathway Analysis : Western blotting to detect phosphorylation changes in key signaling proteins (e.g., ERK, AKT) post-treatment .
  • Resistance Studies : Generate resistant cell lines via chronic exposure. Sequence candidate kinases (e.g., EGFR) to identify mutations .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Process Chemistry : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediates in real time .

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